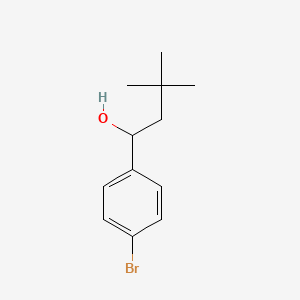

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)-3,3-dimethylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEIUKZONFDIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 4 Bromophenyl 3,3 Dimethylbutan 1 Ol

Retrosynthetic Analysis for Targeted Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors by breaking bonds and identifying corresponding chemical reactions, known as synthons and their synthetic equivalents. amazonaws.com For 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol, the most logical disconnections are at the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon (the carbinol center). This approach reveals two primary synthetic routes.

Route A: Disconnection of the bond between the carbinol carbon and the 4-bromophenyl group. This disconnection suggests the reaction between a 4-bromophenyl nucleophile and a 3,3-dimethylbutanal electrophile.

Route B: Disconnection of the bond between the carbinol carbon and the tert-butyl group. This implies a reaction between a tert-butyl nucleophile and a 4-bromobenzaldehyde (B125591) electrophile.

Both routes converge on the use of organometallic reagents, particularly Grignard reagents, which are excellent synthetic equivalents for the required nucleophilic synthons. A third, less direct route involves the reduction of the corresponding ketone, 1-(4-bromophenyl)-3,3-dimethylbutan-1-one.

| Route | Disconnection | Nucleophilic Synthon | Electrophilic Synthon | Synthetic Equivalents |

| A | Phenyl-C(OH) | 4-Bromophenyl anion | 3,3-Dimethylbutanoyl cation | 4-Bromophenylmagnesium bromide + 3,3-Dimethylbutanal |

| B | tert-Butyl-C(OH) | tert-Butyl anion | 4-Bromobenzoyl cation | tert-Butylmagnesium chloride + 4-Bromobenzaldehyde |

| C | C=O Reduction | N/A (Forms C-H bond) | N/A | 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one + Reducing Agent (e.g., NaBH₄) |

Exploration of Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound is most efficiently achieved through the addition of an organometallic nucleophile to a carbonyl electrophile.

The Grignard reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of alcohols from carbonyl compounds and organomagnesium halides. mnstate.edulibretexts.org This reaction is highly suitable for producing this compound.

Following the pathways identified in the retrosynthetic analysis:

Route A Synthesis: 4-Bromophenylmagnesium bromide is prepared by reacting 1,4-dibromobenzene (B42075) or bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com This Grignard reagent is then added to 3,3-dimethylbutanal. An acidic workup subsequently protonates the resulting alkoxide to yield the final alcohol product.

Route B Synthesis: Alternatively, tert-butylmagnesium chloride is reacted with 4-bromobenzaldehyde. This route is often preferred due to the high commercial availability and stability of 4-bromobenzaldehyde.

The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with any protic source, including water, to quench the reagent. adichemistry.com

Table 2.2.1: Typical Conditions for Grignard Synthesis

| Parameter | Condition | Purpose |

| Solvent | Anhydrous Diethyl Ether or THF | Solubilizes the Grignard reagent and prevents its decomposition. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |

| Activation | Iodine crystal, mechanical grinding | Initiates the reaction between magnesium and the alkyl/aryl halide. mnstate.edu |

| Workup | Dilute aqueous acid (e.g., HCl, NH₄Cl) | Protonates the intermediate magnesium alkoxide to form the alcohol. |

While Grignard reagents are most common, other organometallic reagents like organolithium compounds can also be used. Organolithium reagents are generally more reactive than their Grignard counterparts.

An alternative to the direct formation of the alcohol via a Grignard reaction is a two-step process involving the synthesis and subsequent reduction of a ketone intermediate. This pathway involves:

Ketone Synthesis: 1-(4-bromophenyl)-3,3-dimethylbutan-1-one can be synthesized via a Friedel-Crafts acylation reaction. In this process, bromobenzene is acylated with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Ketone Reduction: The resulting prochiral ketone is then reduced to the target secondary alcohol. This reduction can be achieved using a variety of hydride-based reducing agents.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent typically used in alcoholic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent that requires anhydrous conditions (typically THF or diethyl ether) and must be handled with greater care.

Table 2.2.2: Comparison of Reducing Agents for Ketone Reduction

| Reducing Agent | Solvent | Reactivity | Workup | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Aqueous | Chemoselective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether (anhydrous) | High | Careful addition of water, then acid | Reduces a wide range of functional groups; highly reactive with water. |

Enantioselective Synthesis Strategies

The carbinol carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Enantioselective synthesis aims to produce a single enantiomer in excess, which is crucial in fields like pharmaceuticals. This can be achieved either by stereoselective formation of the alcohol or by asymmetric reduction of the corresponding ketone.

The enantioselective addition of an organometallic reagent to an aldehyde is a powerful method for establishing a chiral center. This process relies on a chiral catalyst or ligand that coordinates to either the organometallic reagent or the aldehyde, creating a diastereomeric transition state that favors the formation of one enantiomer over the other.

For the synthesis of this compound, this would involve the asymmetric addition of a tert-butyl nucleophile to 4-bromobenzaldehyde. While the addition of Grignard reagents can be made enantioselective, a more common strategy involves the use of organozinc reagents in the presence of a chiral amino alcohol catalyst. u-szeged.hu

Table 2.3.1: Examples of Chiral Ligands for Asymmetric Additions

| Ligand/Catalyst Class | Abbreviation | Typical Application |

| (–)-3-exo-(Dimethylamino)isoborneol | DAIB | Enantioselective addition of dialkylzinc reagents to aldehydes. |

| α,α-Diphenyl-L-prolinol | Catalyzes additions of organometallics to carbonyls. | |

| BINOL-derived ligands | BINOL | Used in a wide array of asymmetric transformations, including additions and reductions. nih.gov |

The most established method for producing chiral alcohols is the asymmetric reduction of the prochiral ketone precursor, 1-(4-bromophenyl)-3,3-dimethylbutan-1-one. Several highly reliable methods exist.

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst, known as the CBS catalyst, in combination with a borane (B79455) source (BH₃·THF or borane-dimethyl sulfide). The catalyst coordinates to the ketone in a specific orientation, forcing the hydride to be delivered to one face of the carbonyl, resulting in high enantiomeric excess (ee).

Asymmetric Transfer Hydrogenation (ATH): This technique uses a chiral transition metal catalyst, typically based on ruthenium (Ru) or rhodium (Rh), complexed with a chiral diamine or amino alcohol ligand. A simple alcohol, such as isopropanol, or formic acid serves as the hydrogen source, transferring hydrogen to the ketone in a stereoselective manner.

Asymmetric Hydrogenation: This method involves the direct hydrogenation of the ketone using hydrogen gas (H₂) and a chiral catalyst, such as a Noyori-type Ru-BINAP complex. This process is highly efficient and can provide excellent enantioselectivity.

Table 2.3.2: Overview of Asymmetric Ketone Reduction Methods

| Method | Catalyst System | Hydrogen Source | Key Advantages |

| CBS Reduction | Chiral Oxazaborolidine + Borane (BH₃) | Borane | High enantioselectivity, predictable stereochemistry. |

| Asymmetric Transfer Hydrogenation | Chiral Ru/Rh-diamine complex | Isopropanol or Formic Acid | Operational simplicity, avoids high-pressure H₂ gas. |

| Asymmetric Hydrogenation | Chiral Ru-BINAP complex | Hydrogen Gas (H₂) | High atom economy, very high enantioselectivity. |

These advanced methodologies provide robust pathways to access enantiomerically enriched this compound, a valuable building block for further chemical synthesis.

Scalability and Process Chemistry Considerations in Synthesis

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on a thorough evaluation of its scalability and process chemistry. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and economically viable process. The primary synthetic routes—a Friedel-Crafts acylation followed by reduction, or a Grignard reaction—each present unique challenges and opportunities for optimization on a larger scale.

A critical aspect of process chemistry is the selection of a synthetic pathway that not only provides a high yield but also minimizes the number of steps, reduces waste, and utilizes cost-effective and readily available raw materials. The choice between the aforementioned routes will depend on a careful analysis of factors such as reaction kinetics, thermodynamics, purification requirements, and capital equipment costs.

Route 1: Friedel-Crafts Acylation and Subsequent Reduction

This two-step approach involves the initial formation of 4'-bromo-2,2-dimethylpropiophenone via Friedel-Crafts acylation of bromobenzene with pivaloyl chloride, followed by the reduction of the resulting ketone to the target alcohol.

Friedel-Crafts Acylation: The Friedel-Crafts acylation is a well-established method for forming carbon-carbon bonds with aromatic rings. wikipedia.org However, its scale-up presents several challenges. A common Lewis acid catalyst for this reaction is aluminum chloride (AlCl₃). wikipedia.orgpearson.com A significant drawback is that the catalyst forms a complex with the product ketone, necessitating its use in stoichiometric amounts rather than catalytic quantities. wikipedia.org This leads to a large volume of acidic waste during aqueous workup, posing environmental and disposal cost issues.

A potential side reaction of particular concern with pivaloyl chloride is the decarbonylation of the pivaloyl cation to form the highly stable tert-butyl carbocation. This can lead to the formation of tert-butylated byproducts instead of the desired acylated product. curlyarrows.com Careful control of reaction temperature is crucial to minimize this pathway.

From a process chemistry perspective, the following points must be addressed for the acylation step:

Reagent Addition and Temperature Control: The reaction is typically exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and minimize side product formation. This can be managed through controlled addition of the acyl chloride or Lewis acid, efficient reactor cooling systems, and the use of appropriate solvents to manage the reaction slurry viscosity.

Solvent Selection: The choice of solvent is critical for reaction performance and process efficiency. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) or dichloroethane. On an industrial scale, there is a drive to replace these with more environmentally benign alternatives. The solvent must be inert to the reaction conditions and allow for effective temperature control and product isolation.

Work-up and Catalyst Removal: The quenching of the reaction mixture and subsequent removal of the aluminum salts generate a significant waste stream. Process optimization would focus on minimizing the volume of water used for quenching and developing efficient methods for the separation and disposal of the aluminum hydroxide (B78521) sludge.

Reduction of 4'-bromo-2,2-dimethylpropiophenone: The reduction of the ketone intermediate to the final alcohol product can be achieved using various reducing agents. For large-scale production, catalytic hydrogenation or transfer hydrogenation are often preferred over stoichiometric metal hydride reagents like sodium borohydride (NaBH₄) due to higher atom economy, reduced waste, and often lower cost.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., palladium, platinum, or nickel). Key considerations for scalability include the safe handling of flammable hydrogen gas under pressure, catalyst selection to avoid de-bromination of the aromatic ring, and efficient catalyst recovery and recycling.

Sodium Borohydride Reduction: While effective, the use of NaBH₄ generates a borate (B1201080) waste stream. The reaction is typically performed in alcoholic solvents, and careful control of temperature is necessary to manage the exotherm.

Below is a table summarizing key process considerations for this route.

| Process Step | Key Scalability Considerations | Potential Optimization Strategies |

| Friedel-Crafts Acylation | Stoichiometric Lewis acid requirement, large waste stream, exotherm management, potential for decarbonylation side reaction. | Investigation of reusable solid acid catalysts, optimization of reaction temperature and addition rates, solvent screening for improved environmental profile. |

| Aqueous Work-up | Handling and disposal of large volumes of acidic aluminum salt waste. | pH control during quench, development of filtration and waste minimization protocols. |

| Reduction | Safety of handling hydrogen gas (catalytic hydrogenation), waste from stoichiometric reagents (metal hydrides). | Selection of highly active and selective catalysts, optimization of reaction conditions to minimize catalyst loading, exploring transfer hydrogenation as a safer alternative. |

| Product Isolation | Efficient crystallization or distillation for purification. | Development of robust crystallization procedures with solvent recycling. |

Route 2: Grignard Reaction

An alternative approach is the use of a Grignard reaction. This could involve, for example, the reaction of tert-butylmagnesium chloride with 4-bromobenzaldehyde.

The formation and use of Grignard reagents on an industrial scale is common but requires stringent control over reaction conditions.

Formation of the Grignard Reagent: This step is highly exothermic and moisture-sensitive. The initiation of the reaction can sometimes be difficult on a large scale. Process safety considerations include the use of inert atmospheres (e.g., nitrogen or argon) to prevent quenching by moisture and oxygen, and robust cooling systems to control the exotherm. Continuous flow reactors are increasingly being used for Grignard reagent formation to improve safety and consistency. researchgate.net

Wurtz Coupling: A common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting halide. researchgate.net This reduces the yield of the desired product and complicates purification. The rate of addition of the halide and efficient stirring are critical to minimize this side reaction by maintaining a low concentration of the halide in the presence of an excess of magnesium.

Reaction with the Aldehyde: The addition of the Grignard reagent to the aldehyde is also exothermic and requires careful temperature control. The choice of solvent, typically an ether such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), is important for reagent stability and reaction performance. 2-MeTHF is often considered a more desirable process solvent due to its higher boiling point and lower water miscibility.

The table below outlines scalability considerations for the Grignard route.

| Process Step | Key Scalability Considerations | Potential Optimization Strategies |

| Grignard Reagent Formation | Highly exothermic, moisture sensitive, potential for Wurtz coupling byproducts. | Use of continuous flow reactors for better heat and mass transfer, strict control of raw material quality (low water content), optimization of halide addition rate. |

| Grignard Reaction | Exothermic reaction, potential for byproduct formation. | Controlled addition of the aldehyde to the Grignard reagent, selection of optimal solvent (e.g., 2-MeTHF), efficient reactor cooling. |

| Aqueous Work-up | Quenching of excess Grignard reagent, handling of magnesium salt byproducts. | Use of buffered aqueous solutions (e.g., ammonium (B1175870) chloride) for quenching, development of efficient phase separation and extraction procedures. |

| Product Isolation | Removal of byproducts and purification of the final alcohol. | Crystallization or chromatography; process design to favor crystallization to avoid costly chromatographic purification. |

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenyl 3,3 Dimethylbutan 1 Ol

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the phenyl ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. The reactivity in these processes is significantly influenced by the catalyst system, reaction conditions, and the steric environment of the substrate.

In the context of nucleophilic substitution at the bromine-bearing sp²-hybridized carbon, regioselectivity is inherently controlled, as there is only one halogen atom on the aromatic ring. Therefore, reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings occur exclusively at the C4 position of the phenyl ring.

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) to form biaryl compounds or stilbene (B7821643) derivatives, respectively.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form N-aryl products. wikipedia.org This reaction is a cornerstone of modern medicinal chemistry for accessing arylamine scaffolds. nih.gov

Heck Reaction: Vinylation with alkenes to introduce a new carbon-carbon double bond.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

The success of these transformations often relies on the use of sophisticated catalyst systems designed to promote the key steps of oxidative addition, transmetalation, and reductive elimination. nih.gov

The 1-(3,3-dimethylbutyl) group, while not directly attached to the phenyl ring, imparts significant steric bulk in the vicinity of the reaction center. This steric hindrance can influence the rate and efficiency of cross-coupling reactions by affecting the approach of the bulky catalyst and coupling partner to the aryl bromide.

Historically, sterically hindered aryl halides were challenging substrates for cross-coupling. acs.org However, the development of specialized ligands, particularly bulky and electron-rich alkylphosphine and dialkylbiarylphosphine ligands, has largely overcome these limitations. nih.govresearchgate.net Ligands such as trineopentylphosphine and di(tert-butyl)neopentylphosphine have proven effective for coupling sterically demanding substrates. acs.orgresearchgate.net These ligands promote the formation of coordinatively unsaturated, highly reactive palladium(0) species that can undergo oxidative addition even with hindered aryl bromides. researchgate.net They also accelerate the reductive elimination step, which is often the rate-limiting step for hindered substrates. acs.org

For the Buchwald-Hartwig amination, catalyst systems employing bulky phosphine (B1218219) ligands have been developed that allow for the coupling of a wide range of amines with hindered aryl halides. wikipedia.orgresearchgate.net Similarly, modern Suzuki-Miyaura protocols utilize bulky biarylmonophosphine ligands that are highly active for the coupling of aryl bromides and chlorides. nih.gov The choice of base and solvent can also be critical in optimizing reaction yields for sterically encumbered substrates. acs.org

Table 1: Representative Conditions for Cross-Coupling of Sterically Hindered Aryl Bromides

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogy |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | General protocol for hindered substrates. nih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃ / tBuXPhos | NaOt-Bu | Dioxane | 80-110 | 85-98 | Arylation of primary and secondary amines. researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | >90 | Standard conditions for aryl bromides. |

Oxidation Reactions of the Hydroxyl Group

The secondary benzylic alcohol functionality in 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol is susceptible to oxidation to form the corresponding ketone and, under more forcing conditions, can lead to cleavage products like carboxylic acids.

Oxidation of the secondary alcohol yields 1-(4-bromophenyl)-3,3-dimethylbutan-1-one . This transformation is a common and generally high-yielding reaction. A wide variety of oxidizing agents can accomplish this, ranging from chromium-based reagents (e.g., PCC, PDC) to milder, more modern methods.

Further oxidation to a carboxylic acid, such as 4-bromobenzoic acid , would require cleavage of the carbon-carbon bond between the carbonyl group and the 3,3-dimethylbutyl moiety. This is a more challenging transformation that typically requires harsh conditions, such as strong oxidants (e.g., KMnO₄, Na₂Cr₂O₇) at elevated temperatures, and is often accompanied by side reactions. The stability of the tert-butyl group makes this cleavage less favorable compared to substrates with benzylic protons on the alkyl chain.

Chemoselective oxidation of the hydroxyl group without affecting the aryl bromide is readily achievable due to the robustness of the C-Br bond to most oxidizing agents. Several selective methods are available that operate under mild conditions, which is advantageous for complex molecules. researchgate.net

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C) to produce the ketone in high yield with excellent functional group tolerance.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and reliable method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature.

TEMPO-Based Systems: Reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used in catalytic amounts with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) or diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) for a highly selective and green oxidation process. researchgate.net

Photocatalytic Oxidation: Visible-light-mediated methods using photocatalysts like Eosin Y with a terminal oxidant can provide a highly chemoselective pathway for the oxidation of benzylic alcohols under very mild, room-temperature conditions. lookchem.com

Table 2: Comparison of Selective Oxidation Methods for Secondary Benzylic Alcohols

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

| PCC | CH₂Cl₂, rt | Readily available, reliable | Toxic chromium waste, acidic |

| Dess-Martin Periodinane | CH₂Cl₂, rt | Mild, neutral, high yield | Potentially explosive, expensive |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yield, broad scope | Requires low temp, foul odor |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C to rt | Catalytic, green, mild | Can be sensitive to substrate electronics |

| Visible Light/Eosin Y | TBHP, MeCN, rt | Extremely mild, metal-free | May require longer reaction times |

Reduction Reactions of the Alcohol and Aryl Bromide Functionalities

Both the secondary alcohol and the aryl bromide can be targeted for reduction, and the choice of reagent and conditions determines the chemoselectivity of the outcome.

Reduction of the Hydroxyl Group (Deoxygenation): The benzylic alcohol can be reduced to the corresponding alkane, 1-(4-bromophenyl)-3,3-dimethylbutane . This transformation, known as deoxygenation or hydrogenolysis, is commonly achieved through catalytic transfer hydrogenation. In this method, a hydrogen donor like formic acid, 2-propanol, or cyclohexene (B86901) is used in conjunction with a palladium on carbon (Pd/C) catalyst. cdnsciencepub.comacs.orgcdnsciencepub.comresearchgate.net These conditions are often mild enough to preserve the aryl bromide functionality. For benzylic alcohols, the reaction proceeds readily due to the stability of the benzylic intermediate formed on the catalyst surface. acs.org

Reduction of the Aryl Bromide (Dehalogenation): The aryl bromide can be selectively reduced to a C-H bond, yielding 1-phenyl-3,3-dimethylbutan-1-ol . This dehalogenation can be accomplished under various conditions. A common method involves catalytic hydrogenation using Pd/C and a hydrogen source (H₂ gas or a transfer agent) in the presence of a base (like Et₃N or NaOAc) to neutralize the HBr byproduct.

For substrates with multiple reducible groups, chemoselective methods are crucial. Mild protocols for the debromination of functionalized aromatic derivatives have been developed using sodium borohydride (B1222165) (NaBH₄) with a palladium catalyst in an aqueous micellar system at room temperature. nih.gov Such conditions are often gentle enough to leave a secondary alcohol intact.

The selective reduction of one site over the other is therefore feasible:

To reduce the alcohol selectively: Catalytic transfer hydrogenolysis with Pd/C and formic acid often favors deoxygenation of the benzylic alcohol while leaving the aryl halide untouched. acs.org

To reduce the bromide selectively: Palladium-catalyzed hydrogenation with H₂ gas or reduction with NaBH₄ can often remove the bromine atom without affecting the non-conjugated secondary alcohol. nih.gov

Chemoselective Reduction of the Hydroxyl Group

The reduction of the hydroxyl group in this compound to yield 1-(4-bromophenyl)-3,3-dimethylbutane presents a challenge in chemoselectivity. The benzylic nature of the alcohol suggests that this transformation is feasible; however, the presence of the C-Br bond introduces a competing reaction pathway, namely reductive debromination.

Common methods for the deoxygenation of benzylic alcohols include catalytic hydrogenation or the use of ionic liquids. researchgate.net For instance, systems like aqueous hydroiodic acid in acetic acid have been shown to be effective for the reduction of benzylic alcohols to the corresponding alkanes. researchgate.net However, many reducing agents capable of cleaving the C-O bond can also reduce the aryl bromide.

To achieve chemoselective reduction of the hydroxyl group, reaction conditions must be carefully controlled. Milder reducing agents that are less likely to affect the aryl halide would be preferred. One potential approach involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride. Even with this approach, careful optimization of reaction time and temperature would be necessary to minimize competing debromination.

Table 1: Predicted Outcomes of Chemoselective Hydroxyl Group Reduction

| Reagent System | Predicted Major Product | Predicted Minor Product(s) | Plausible Mechanism |

| H₂/Pd-C (mild conditions) | 1-(4-Bromophenyl)-3,3-dimethylbutane | 1-Phenyl-3,3-dimethylbutane, this compound (unreacted) | Catalytic Hydrogenolysis |

| 1. TsCl, pyridine; 2. LiAlH₄ | 1-(4-Bromophenyl)-3,3-dimethylbutane | 1-Phenyl-3,3-dimethylbutane | S N 2 displacement of the tosylate by hydride |

| HI (aq) in Acetic Acid | 1-(4-Bromophenyl)-3,3-dimethylbutane | Potential for some debromination | Formation of a benzylic carbocation followed by reduction |

This table is based on predicted reactivity and not on experimental data for the specific compound.

Rearrangement Reactions and Fragmentations

The structure of this compound, with its neopentyl-like arrangement adjacent to a benzylic position, makes it a prime candidate for carbocation-mediated rearrangements, specifically the Wagner-Meerwein rearrangement. scribd.comwikipedia.orgslideshare.netnumberanalytics.com

Upon protonation of the hydroxyl group by a strong acid and subsequent loss of water, a secondary benzylic carbocation is formed. While this carbocation is stabilized by the adjacent phenyl ring, it can undergo a 1,2-shift of a methyl group from the tert-butyl group to form a more stable tertiary carbocation. This rearrangement is driven by the increased stability of the tertiary carbocation. libretexts.org The resulting rearranged carbocation can then be trapped by a nucleophile or lose a proton to form an alkene.

Fragmentation of this compound is most likely to be observed in mass spectrometry. libretexts.orglibretexts.org Common fragmentation pathways for benzylic alcohols include alpha-cleavage and dehydration. libretexts.org Alpha-cleavage would involve the breaking of the bond between the carbon bearing the hydroxyl group and the tert-butyl group, leading to the formation of a resonance-stabilized benzylic cation. Dehydration would result in the loss of a water molecule.

Table 3: Predicted Products of Rearrangement and Fragmentation

| Reaction Type | Conditions | Predicted Major Product(s) | Plausible Mechanism |

| Rearrangement | Strong Acid (e.g., H₂SO₄) | 2-(4-Bromophenyl)-3-methylbutan-2-ol, 2-(4-Bromophenyl)-3-methyl-2-butene | Wagner-Meerwein rearrangement via a carbocation intermediate |

| Fragmentation (Mass Spec) | Electron Ionization | m/z corresponding to [M-C(CH₃)₃]⁺, [M-H₂O]⁺ | Alpha-cleavage, Dehydration |

This table is based on predicted reactivity and not on experimental data for the specific compound.

Reaction Kinetics and Thermodynamic Studies of Transformations

The kinetics of reactions involving the hydroxyl group, such as acid-catalyzed dehydration and subsequent rearrangement, would likely follow a multi-step mechanism with the formation of a carbocation as the rate-determining step. The stability of this carbocation is a key factor influencing the reaction rate. The presence of the electron-withdrawing bromine atom on the phenyl ring would be expected to slightly destabilize the benzylic carbocation compared to an unsubstituted phenyl ring, thus potentially slowing down the rate of reactions proceeding through this intermediate.

Further research, including computational modeling and experimental studies, would be necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromophenyl 3,3 Dimethylbutan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol provide the fundamental framework for its structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivity between neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, carbinol, methylene (B1212753), and tert-butyl protons. The 4-bromophenyl group typically presents as an AA'BB' system, which simplifies to two doublets due to the symmetry of the para-substitution. The carbinol proton (CH-OH) couples with the adjacent methylene protons. The nine protons of the sterically bulky tert-butyl group are chemically equivalent and appear as a sharp singlet, a characteristic feature of this moiety.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum displays six distinct signals, corresponding to all carbon atoms in the molecule, accounting for the chemical equivalence of certain aromatic carbons and the methyl groups. The carbon attached to the bromine atom (C-Br) and the carbinol carbon (C-OH) are key diagnostic signals. The signals for the tert-butyl quaternary and methyl carbons are typically found in the aliphatic region of the spectrum.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data predicted based on standard chemical shift values and analysis of structurally similar compounds.

¹H NMR (in CDCl₃)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (2H, ortho to Br) | 7.45 | d | 8.4 |

| Ar-H (2H, meta to Br) | 7.20 | d | 8.4 |

| CH-OH | 4.65 | dd | 8.8, 3.2 |

| CH₂ | 1.85 - 1.70 | m | - |

| C(CH₃)₃ | 0.90 | s | - |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-CHOH (Ar) | 143.5 |

| CH (Ar, meta to Br) | 128.5 |

| CH (Ar, ortho to Br) | 127.5 |

| C-Br (Ar) | 121.0 |

| CH-OH | 75.5 |

| CH₂ | 48.0 |

| C(CH₃)₃ | 31.5 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the carbinol proton (CH-OH) and the protons of the adjacent methylene (CH₂) group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It would show a clear correlation between the signal for the carbinol proton and the carbinol carbon, as well as correlations for each aromatic proton to its respective carbon and the methylene protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range (typically 2-3 bond) correlations between protons and carbons. This is invaluable for connecting different fragments of the molecule. Expected correlations include:

From the tert-butyl protons to the quaternary carbon, the methylene carbon, and the carbinol carbon.

From the carbinol proton to the adjacent aromatic carbon (C1) and the methylene carbon.

From the aromatic protons to neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. mdpi.com

The conformation of the flexible side chain of this compound can be investigated using NOESY. mdpi.com By analyzing the through-space interactions (cross-peaks) between protons, the preferred spatial arrangement of the phenyl ring relative to the bulky tert-butyl group can be determined. For instance, NOE signals between the ortho-protons of the phenyl ring and the carbinol or methylene protons would indicate specific rotational preferences around the C-C single bonds, influenced by steric hindrance from the large tert-butyl group.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com These methods are complementary and offer a comprehensive vibrational profile of the compound.

O-H Stretch: A strong, broad absorption band in the FT-IR spectrum, typically in the range of 3500-3200 cm⁻¹, is characteristic of the alcohol hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and tert-butyl groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: The presence of the phenyl ring is confirmed by characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbinol C-O bond typically results in a strong band in the FT-IR spectrum between 1200 and 1050 cm⁻¹.

C-Br Stretch: The carbon-bromine stretch is expected to produce a signal in the far-infrared or Raman spectrum, generally in the 600-500 cm⁻¹ range.

Interactive Data Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H | Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Strong |

| C-O | Stretch | 1200 - 1050 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govresearchgate.net This allows for the unambiguous confirmation of the molecular formula.

For this compound (C₁₂H₁₇BrO), the presence of bromine is a key feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M and M+2) of almost identical intensity, separated by two mass units. HRMS can resolve these isotopic peaks and confirm their exact masses.

Interactive Data Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|---|

| C₁₂H₁₇BrO | [M+H]⁺ | 257.0536 | 259.0515 |

| C₁₂H₁₇BrO | [M+Na]⁺ | 279.0355 | 281.0335 |

Data based on predicted values from PubChem and standard isotopic abundances. uni.lu

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information in the solid state. X-ray crystallography can precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous map of the atomic positions.

Computational and Theoretical Chemistry Studies of 1 4 Bromophenyl 3,3 Dimethylbutan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

A typical DFT analysis would involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT calculations can generate electron density maps, which visualize the distribution of electrons within the molecule and highlight regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (Note: The following data is illustrative and not based on actual experimental or computational results, as such data for the specific compound is not available in the reviewed literature.)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | Data not available | Indicates the ability to donate electrons. |

| LUMO Energy | Data not available | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability. |

| Dipole Moment | Data not available | Measures the polarity of the molecule. |

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of this compound has not been reported in the surveyed scientific literature. Such an analysis would be essential for understanding the three-dimensional structure and flexibility of the molecule. The presence of a chiral center at the carbinol carbon and the bulky tert-butyl and bromophenyl groups suggest that the molecule can adopt various spatial arrangements, or conformers.

Computational methods, often in conjunction with molecular mechanics or quantum mechanics, are employed to perform a systematic search for low-energy conformers. By rotating the single bonds, particularly around the C-C bond connecting the chiral center to the tert-butyl group and the C-C bond linking it to the phenyl ring, a potential energy surface can be mapped. This "energy landscape" would reveal the most stable conformers (at energy minima) and the energy barriers for interconversion between them (transition states). The relative populations of these conformers at a given temperature could then be predicted using Boltzmann statistics.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, specific computational predictions of the spectroscopic parameters for this compound are not found in the available literature. Theoretical calculations, especially using DFT, are frequently used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra.

For instance, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. These calculated frequencies are often scaled to correct for approximations in the computational methods and can help in assigning specific vibrational modes to the observed spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes as specific computational predictions are not available in the reviewed literature.)

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| IR Spectroscopy | O-H Stretch | Data not available |

| ¹H NMR Spectroscopy | Chemical Shift of CH-OH | Data not available |

| ¹³C NMR Spectroscopy | Chemical Shift of C-Br | Data not available |

| UV-Visible Spectroscopy | λmax | Data not available |

Computational Modeling of Reaction Mechanisms and Transition States

There are no specific computational studies on the reaction mechanisms and transition states involving this compound in the reviewed literature. Computational modeling is a valuable tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, the structures of reactants, intermediates, transition states, and products can be determined.

For a molecule like this compound, computational studies could, for example, model its synthesis via the Grignard reaction between 4-bromobenzaldehyde (B125591) and tert-butylmagnesium chloride. Such a study would calculate the energies of the proposed intermediates and the transition state for the nucleophilic addition, providing insights into the reaction's feasibility and stereoselectivity. The activation energy, which is the energy difference between the reactants and the transition state, could also be determined, offering a quantitative measure of the reaction kinetics.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Basis (if applicable to a specific non-clinical application)

There are no published Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound for a non-clinical application. QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.govacs.org The underlying principle is that the structural features of a molecule determine its activity.

In a hypothetical QSAR study involving a series of related brominated aromatic alcohols for a non-clinical application, such as their efficacy as pesticides or their environmental persistence, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model would then be developed to correlate these descriptors with the observed activity. Such a model, once validated, could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. The development of a robust QSAR model requires a diverse set of compounds with well-defined activity data.

Applications of 1 4 Bromophenyl 3,3 Dimethylbutan 1 Ol in Chemical Synthesis and Materials Science

Utilization as a Building Block for Complex Organic Scaffolds

The dual functionality of 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol makes it an attractive starting material for the synthesis of intricate organic structures. The aryl bromide can participate in a wide array of cross-coupling reactions, while the tertiary alcohol can be used for substitutions or eliminations, or it can be transformed into other functional groups.

The bromine atom on the phenyl ring is a key handle for introducing a wide variety of substituents. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. For instance, Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds at the 4-position of the phenyl ring.

| Reaction Type | Reactant | Resulting Linkage | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | C-C | Biaryls, stilbenes |

| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Aryl alkynes |

| Heck Coupling | Alkenes | C-C (alkene) | Substituted styrenes |

| Buchwald-Hartwig Amination | Amines, amides | C-N | Aryl amines, aryl amides |

| Stille Coupling | Organostannanes | C-C | Various substituted aromatics |

| Ullmann Condensation | Alcohols, thiols | C-O, C-S | Aryl ethers, aryl thioethers |

Furthermore, the hydroxyl group can be used as a directing group in certain ortho-metalation reactions or can be transformed to facilitate cyclization reactions, leading to the formation of various heterocyclic systems. For example, dehydration of the alcohol to the corresponding alkene followed by intramolecular Heck reaction could potentially lead to the formation of indane derivatives.

Many biologically active molecules contain substituted aromatic and heterocyclic cores. The ability to selectively functionalize this compound at both the aryl bromide and the alcohol positions makes it a valuable precursor for creating libraries of compounds for drug discovery screening. The neopentyl alcohol moiety can also influence the pharmacokinetic properties of a potential drug candidate by providing steric bulk, which can hinder metabolic degradation.

For instance, the biaryl scaffold, accessible via Suzuki coupling, is a common motif in many pharmaceuticals. The subsequent modification of the hydroxyl group could introduce additional diversity and functionality. While no specific clinical applications of this compound are documented, its structural motifs are relevant to medicinal chemistry.

Development of Specialty Chemicals

The unique combination of a reactive aryl halide and a sterically hindered alcohol makes this compound a candidate for the synthesis of various specialty chemicals. These could include:

Liquid Crystal Precursors: The rigid phenyl ring combined with a flexible side chain is a common feature in liquid crystalline materials. Derivatization of the bromo and hydroxyl groups could lead to molecules with desirable mesogenic properties.

Specialty Monomers: Conversion of the hydroxyl group to a polymerizable group (e.g., an acrylate (B77674) or methacrylate) would yield a monomer that could be incorporated into polymers, introducing bromine atoms for further functionalization or for flame-retardant properties.

Novel Ligands for Catalysis: The hydroxyl group could be used to chelate to a metal center, while modifications at the bromine position could be used to tune the electronic properties of a ligand, potentially leading to new catalysts with unique reactivity or selectivity.

Role in the Synthesis of Advanced Materials

The bifunctional nature of this compound also lends itself to applications in materials science, particularly in the synthesis and modification of polymers and the development of functional materials.

As mentioned, this compound can be converted into a functional monomer. Polymerization of such a monomer would lead to polymers with pendant bromophenyl groups. These bromine atoms can then be used for post-polymerization modification, allowing for the synthesis of graft copolymers or the introduction of specific functionalities along the polymer chain.

| Polymerization Method | Modification of this compound | Resulting Polymer Type |

| Free Radical Polymerization | Conversion of the hydroxyl to an acrylate or methacrylate | Poly(acrylate) or Poly(methacrylate) with pendant bromophenyl groups |

| Ring-Opening Metathesis Polymerization (ROMP) | Incorporation into a strained ring system (e.g., norbornene) | Polynorbornene with pendant bromophenyl groups |

| Polycondensation | Conversion of the hydroxyl and/or bromo group to other reactive functionalities | Polyesters, polyamides, etc., with the core structure incorporated into the backbone |

The properties of this compound and its derivatives could be exploited in the development of various functional materials. For example:

Flame Retardants: Brominated organic compounds are well-known for their flame-retardant properties. This molecule or polymers derived from it could be used as additives to improve the fire resistance of other materials.

Organic Light-Emitting Diodes (OLEDs): The aromatic core is a fundamental component of many organic electronic materials. Through multi-step synthesis starting from this building block, it is conceivable to construct more complex conjugated systems suitable for use in OLEDs.

Sensors: By attaching a recognition unit to either the phenyl ring or the alcohol, it might be possible to develop chemosensors where the binding of an analyte leads to a detectable change in the molecule's physical or photophysical properties.

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Transformations

The functional groups of 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol serve as handles for a variety of catalytic transformations. The presence of the secondary alcohol and the C-Br bond allows for extensive derivatization.

Future research could focus on the following catalytic pathways:

C(aryl)-C(OH) Bond Activation: A significant challenge in organic synthesis is the activation of the typically inert C(aryl)-C(OH) bond of aryl alcohols. nih.gov Developing novel catalytic systems, potentially copper-based, could enable the transformation of this compound into a range of high-value functionalized aromatic compounds. nih.gov This strategy could convert the alcohol into an effective arylation reagent for producing thioethers, arenes, and other arylated products. nih.gov

Deoxygenative Functionalization: Transition-metal catalysis offers methods to use the alcohol as a leaving group for the formation of new carbon-carbon bonds. acs.org This would involve the derivatization of the C-O bond, enabling new synthetic possibilities.

Directed C-H Functionalization: The alcohol group can act as a directing group to mediate formal C-H functionalization reactions on the alkyl backbone or the aromatic ring. acs.org This approach allows for the introduction of new functional groups at positions that would otherwise be difficult to access.

Redox-Neutral Arylation: Merging different catalytic cycles, such as a ruthenium-catalyzed hydrogen borrowing system with a palladium-catalyzed arylation, could enable the direct β-arylation of the alcohol. rsc.org This redox-neutral process avoids the need for stoichiometric oxidants or reductants. rsc.org

Enzymatic Transformations: Aryl-alcohol oxidases (AAOs) are flavin-dependent enzymes that catalyze the oxidation of various primary alcohols to their corresponding aldehydes. nih.gov Investigating the reactivity of this compound with existing or engineered AAOs could lead to green and highly selective biocatalytic processes for producing valuable aldehydes and other derivatives. nih.gov

A summary of potential catalytic transformations is presented below:

| Transformation Type | Catalytic Strategy | Potential Products |

| C(aryl)-C(OH) Activation | Copper-based catalysis | Thioethers, Arenes, Arylated Benzoxazoles |

| Deoxygenative Functionalization | Transition-metal catalysis | New C-C bond containing compounds |

| Directed C-H Functionalization | Alcohol-directed catalysis | Regioselectively functionalized derivatives |

| Redox-Neutral Arylation | Dual Ru/Pd catalysis | β-arylated alcohol derivatives |

| Enzymatic Oxidation | Aryl-alcohol oxidases (AAOs) | 1-(4-bromophenyl)-3,3-dimethylbutan-1-one |

Development of Sustainable Synthetic Routes

The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable synthetic methods. bohrium.com For this compound, this involves greener approaches to bromination and the synthesis of the alcohol itself.

Key areas for research include:

Sustainable Bromination: Traditional bromination methods often use hazardous molecular bromine. nih.gov Sustainable alternatives for the synthesis of the brominated precursor include:

Aerobic Oxidative Bromination: Using HBr or NaBr as the bromine source in the presence of an oxidant like oxygen is a greener approach. nih.govacs.org Transition-metal-free systems promoted by catalytic amounts of ionic liquids can offer high chemoselectivity. nih.govacs.org

In-situ Generation of Bromine: Generating the hazardous Br₂ in situ from the reaction of an oxidant (e.g., NaOCl) with HBr or KBr in a continuous flow system enhances safety and control. nih.gov

Electrochemical Methods: Electrochemical synthesis is gaining traction due to its environmental benefits and potential for high selectivity. bohrium.com

Catalytic Reduction of the Ketone Precursor: The synthesis of the alcohol typically involves the reduction of the corresponding ketone, 1-(4-bromophenyl)-3,3-dimethylbutan-1-one. Future work could focus on developing highly efficient and selective catalytic hydrogenation processes using earth-abundant metal catalysts to replace traditional stoichiometric reducing agents.

The table below outlines potential sustainable synthetic strategies:

| Synthetic Step | Traditional Method | Sustainable Alternative | Advantages |

| Aromatic Bromination | Molecular Bromine (Br₂) | Aerobic oxidative bromination | Avoids hazardous reagents, uses air as oxidant nih.govacs.org |

| Aromatic Bromination | Molecular Bromine (Br₂) | In-situ bromine generation (flow chemistry) | Enhanced safety and process control nih.gov |

| Ketone Reduction | Stoichiometric hydrides (e.g., NaBH₄) | Catalytic hydrogenation | High atom economy, reduced waste |

Exploration of Bio-orthogonal Reactions and Bioconjugation Potential (non-clinical)

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The aryl bromide functionality of this compound makes it a candidate for such applications, particularly in non-clinical settings for labeling and tracking biomolecules. nih.gov

Future research could explore:

Metal-Catalyzed Cross-Coupling: The C-Br bond is a well-established handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Adapting these reactions to proceed under biocompatible conditions would allow the compound to be used as a chemical reporter. It could be incorporated into a biomolecule and subsequently tagged with a probe (e.g., a fluorescent dye) via a bio-orthogonal coupling reaction. springernature.com

Development of Novel Ligands: A key challenge is developing ligands for the metal catalyst that are water-soluble and prevent the catalyst from interacting with biological macromolecules. Research into new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could enable these reactions to be truly bio-orthogonal.

Proximity-Induced Labeling: The compound could be incorporated into a bait molecule designed to bind to a specific protein. Upon addition of a catalyst and a labeling reagent, the C-Br group could be functionalized to tag nearby proteins, helping to identify protein-protein interactions.

The requirements for a bio-orthogonal reaction are summarized in the table below:

| Requirement | Description | Relevance to this compound |

| Selectivity | The reaction must be selective and not interfere with endogenous functional groups. wikipedia.org | The C-Br bond's reactivity is typically orthogonal to most biological functional groups. |

| Biological Inertness | The reactants and the resulting linkage should not disrupt the native chemistry of the organism. wikipedia.org | The compound itself and the resulting biaryl or alkynylaryl linkage would need to be tested for inertness. |

| Chemical Inertness | The covalent bond formed should be strong and stable under biological conditions. wikipedia.org | The C-C bonds formed via cross-coupling are generally very stable. |

Advanced Materials Integration and Performance Evaluation

Aromatic compounds are fundamental building blocks for a wide range of advanced materials, including conductive polymers, materials for organic electronics, and high-performance polyamides. numberanalytics.commdpi.com The structure of this compound suggests its potential as a monomer or a functional additive in materials science.

Unexplored avenues include:

Polymer Synthesis: The C-Br bond can be used as a reactive site for polymerization reactions, such as Suzuki or Stille polycondensation. This could lead to the synthesis of novel conjugated polymers with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). numberanalytics.com

Influence of the Tert-Butyl Group: The bulky 3,3-dimethylbutyl (tert-butyl) group is expected to have a significant impact on the properties of any resulting polymer. It would likely increase solubility and influence the polymer's morphology and packing in the solid state, which are critical parameters for the performance of organic electronic devices.

Surface Functionalization: The compound could be used to functionalize the surfaces of other materials. For instance, it could be grafted onto polymeric resins or carbonaceous materials through reactions involving the aryl bromide, altering the surface properties (e.g., hydrophobicity, refractive index). mdpi.com

High-Performance Polymers: Incorporating this bulky, non-planar structure into the backbone of aromatic polyamides (aramids) could disrupt interchain hydrogen bonding, potentially increasing solubility and processability without significantly compromising thermal stability. mdpi.com

The table below details potential applications in advanced materials:

| Material Class | Role of the Compound | Potential Properties and Applications |

| Conjugated Polymers | Monomer (via C-Br polymerization) | Enhanced solubility, tailored morphology for OLEDs and OPVs numberanalytics.com |

| High-Performance Polyamides | Monomer or additive | Improved processability and solubility of aramids mdpi.com |

| Functionalized Surfaces | Surface modifying agent | Altered surface properties like hydrophobicity and chemical reactivity mdpi.com |

常见问题

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic addition to 4-bromobenzaldehyde using a Grignard reagent (e.g., 3,3-dimethylbutylmagnesium bromide), followed by acid-catalyzed hydration. Purity optimization involves chromatographic techniques (e.g., silica gel chromatography) and recrystallization in non-polar solvents like hexane/ethyl acetate mixtures. Reaction conditions (temperature, stoichiometry) must be tightly controlled to minimize byproducts such as over-alkylated derivatives .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the alcohol moiety (-OH at δ 1.5–2.0 ppm) and the branched dimethyl group (δ 0.9–1.1 ppm). The aromatic protons of the 4-bromophenyl group appear as a doublet (δ 7.2–7.5 ppm) .

- IR Spectroscopy : O-H stretch (~3300 cm), C-Br stretch (~600 cm), and C-O stretch (~1050 cm) are key identifiers .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 256.07 (CHBrO) .

Q. How can researchers distinguish this compound from structurally similar alcohols in mixed reaction systems?

- Methodological Answer : Use HPLC with a C18 column and a methanol/water mobile phase to separate isomers based on retention times. Alternatively, derivatization (e.g., acetylation of the -OH group) followed by GC-MS analysis enhances differentiation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC values) may arise from differences in assay conditions (pH, solvent). Validate findings via:

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests.

- Structural Confirmation : Use X-ray crystallography (as in ) to verify the compound’s conformation in binding studies .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Apply Density Functional Theory (DFT) to model transition states and identify favored reaction pathways. For example, MEDT (Molecular Electron Density Theory) has been used to explain regioselectivity in bromophenyl-containing systems, such as unexpected pyrazole formation via [3+2] cycloadditions .

Q. What experimental designs are recommended for studying its covalent interactions with proteins?

- Methodological Answer :

- Click Chemistry : Incorporate an alkyne handle into the compound for azide-alkyne cycloaddition with target proteins.

- Mass Spectrometry : Identify adducts via tryptic digest and LC-MS/MS.

- Crystallography : Co-crystallize the compound with proteins (e.g., kinases) to map binding sites .

Q. How to address unexpected byproducts during large-scale synthesis?

- Methodological Answer : Byproducts like 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one (oxidation product) can form under aerobic conditions. Mitigate via:

- Inert Atmosphere : Use nitrogen/argon during reactions.

- Additives : Include radical scavengers (e.g., BHT) to suppress oxidation .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。